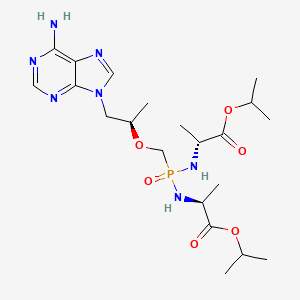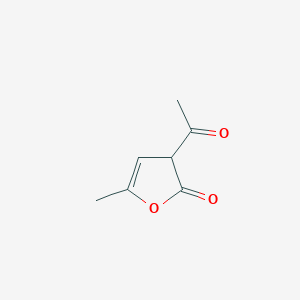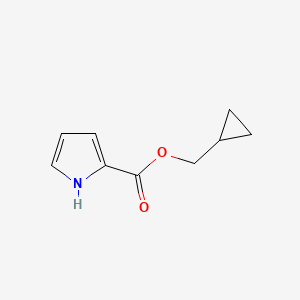
methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure. It is known for its applications in various fields of chemistry and biology due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-methyl-1H-pyrrole-2-carboxylic acid with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrrole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole compounds.
Substitution: Substituted pyrrole derivatives with various functional groups.
科学的研究の応用
Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Methyl 3-methyl-1H-pyrrole-2-carboxylate: Lacks the cyano group, leading to different chemical properties and reactivity.
5-Cyano-1H-pyrrole-2-carboxylate: Lacks the methyl group, affecting its biological activity and chemical behavior.
Uniqueness
Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the cyano and methyl groups on the pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
21636-02-2 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC名 |
methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-6(4-9)10-7(5)8(11)12-2/h3,10H,1-2H3 |
InChIキー |
BAJRHNGCNXCQMY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1)C#N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)

![[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)




![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)
![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)
![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)


